molecular formula C18H38N4O8 B1666437 Azido-PEG8-amine CAS No. 857891-82-8

Azido-PEG8-amine

Cat. No. B1666437
M. Wt: 438.5 g/mol
InChI Key: ZSFGTBJYBWJOLZ-UHFFFAOYSA-N
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Description

Azido-PEG8-amine is a PEG derivative containing an azide group and a free amine group . The azide group readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The amine group can react with carboxylic acids, activated acid esters, and other carbonyl compounds .


Synthesis Analysis

Azido-PEG8-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG8-amine is C18H38N4O8 . It has a molecular weight of 438.52 g/mol .


Chemical Reactions Analysis

The azide group in Azido-PEG8-amine readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The amine group can react with carboxylic acids, activated acid esters, and other carbonyl compounds .


Physical And Chemical Properties Analysis

Azido-PEG8-amine has a chemical formula of C18H38N4O8 and a molecular weight of 438.52 .

Scientific Research Applications

  • Synthesis of Heterobifunctional PEG Derivatives Azido-PEG8-amine is utilized in the synthesis of azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives with primary amine and carboxyl end groups. These derivatives are synthesized efficiently and are characterized for their molecular functionalities, enabling conjugation with various ligands through "click chemistry" (Hiki & Kataoka, 2007).

  • Conjugation of Ligands to Molecular Probes Azido-PEG8-amine has been applied in synthesizing heterobifunctional linkers, such as a convenient azido amine linker, for the conjugation of ligands to molecular probes. This facilitates the study of carbohydrate-binding proteins and can be adapted to other PEG derivatives (Bertozzi & Bednarski, 1991).

  • Dynamic Cell Adhesion and Migration Studies Azido-PEG8-amine is utilized in creating substrates for controlled dynamic cell adhesion. This technique, involving cell-repellent azido-[polylysine-g-PEG], triggers cell adhesion rapidly upon the addition of a functional peptide, demonstrating applications in tissue motility assays and patterned coculturing (van Dongen et al., 2013).

  • Bioconjugation and PEGylation of Proteins Azido-PEG8-amine plays a role in the site-specific PEGylation of proteins containing unnatural amino acids, demonstrating its application in the generation of selectively PEGylated proteins for therapeutic purposes (Deiters et al., 2004).

  • Development of Hydrogels for Drug Delivery and Tissue Engineering Azido-PEG8-amine is involved in the preparation of "click" hydrogels using polyaspartamide derivatives. These hydrogels demonstrate potential for bioapplications, such as drug delivery and tissue engineering, due to their transparent, strong, and pH-sensitive properties (Huynh et al., 2013).

  • Facilitating Biodegradable Drug Delivery Systems The compound is used in the development of azido-carrying biodegradable polymers for drug delivery. Its postfunctionalization via click chemistry allows for the conjugation of anticancer drugs and fluorescent dyes, highlighting its role in targeted drug delivery (Hu et al., 2013).

  • Enhancing Bioorthogonal Pretargeting Techniques Azido-PEG8-amine enhances the reactivity for bioorthogonal pretargeting in molecular imaging and diagnostics. The introduction of azido-PEG8-amine via hydrophilic linkers preserves the reactivity of conjugated molecules, improving imaging capabilities (Rahim et al., 2015).

  • Development of pH-Responsive Nanoscale Drug Delivery Systems Click chemistry-modified polypeptide-based block copolymers containing azido-PEG8-amine are used to create pH-sensitive drug delivery systems. These systems encapsulate hydrophilic cytotoxic agents and release them at endosomal pH levels after cellular uptake (Quadir et al., 2014).

  • Synthesis of Versatile Heterobifunctional PEGs for Biomedical Applications Azido-PEG8-amine is instrumental in synthesizing heterobifunctional PEGs with diverse functionalities, supporting the development of materials for biomedical applications like hydrogels and drug delivery systems (Mahou & Wandrey, 2012).

  • Green Chemistry Applications The compound is used in green chemistry applications, such as the conjugate addition of amines to conjugated alkenes in an environmentally friendly medium, emphasizing its utility in sustainable chemical processes (Kumar et al., 2006).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Azido-PEG8-amine is a promising tool in the field of drug delivery and bioconjugation due to its reactivity with various functional groups and its solubility in aqueous media . Its use in the synthesis of PROTACs indicates its potential in the development of new therapeutic agents .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N4O8/c19-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-21-22-20/h1-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFGTBJYBWJOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391314
Record name Azido-PEG-amine (n=8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG8-amine

CAS RN

857891-82-8
Record name Azido-PEG-amine (n=8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-Aminoethyl)-O'-(2-azidoethyl)heptaethylene glycol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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